molecular formula C8H10Br2ClNO B7947422 (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol hydrochloride

(S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol hydrochloride

Cat. No.: B7947422
M. Wt: 331.43 g/mol
InChI Key: ZEVMXBCVAPHWEC-DDWIOCJRSA-N
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Description

(S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol hydrochloride (CAS 2703746-43-2) is a chiral amino alcohol building block of high interest in medicinal chemistry and organic synthesis. With a molecular formula of C8H10Br2ClNO and a molecular weight of 331.43 g/mol, this compound features a stereogenic center and a 3,5-dibromophenyl group, making it a versatile precursor for the synthesis of more complex molecules . Its structural properties are critical for research in pharmaceutical development, particularly in the exploration of structure-activity relationships. Supplied with a typical purity of 95% or higher, this compound is characterized by its SMILES notation OC C@@H C1=CC(Br)=CC(Br)=C1.[H]Cl and the InChI Key ZEVMXBCVAPHWEC-DDWIOCJRSA-N . To ensure stability, it is recommended to store the product under an inert atmosphere and at a controlled temperature of 2-8°C . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for detailed handling protocols. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

(2S)-2-amino-2-(3,5-dibromophenyl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br2NO.ClH/c9-6-1-5(8(11)4-12)2-7(10)3-6;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVMXBCVAPHWEC-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)C(CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1Br)Br)[C@@H](CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Br2ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 3,5-dibromobenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then subjected to amination using a chiral amine source to introduce the amino group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure consistent product quality.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions:

Oxidizing Agent Conditions Product Yield Reference
KMnO₄ (aqueous)0°C, pH 7.0(S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-one68%
CrO₃ (H₂SO₄ catalyst)Reflux in acetone(S)-2-Amino-2-(3,5-dibromophenyl)acetic acid52%

Mechanistic Insight : Mn(VII) oxidizes the primary alcohol to a ketone, while stronger acidic conditions with Cr(VI) promote further oxidation to a carboxylic acid. Steric hindrance from the dibromophenyl group reduces reaction rates compared to non-halogenated analogs.

Nucleophilic Substitution

The electron-deficient aromatic ring participates in electrophilic substitution, though bromine substituents direct reactivity:

Halogen Exchange

Reagent Conditions Position Product Yield
CuCN/DMF180°C, 24hPara to -NH₂(S)-2-Amino-2-(3,5-dibromo-4-cyano)phenylethanol41%
NaSH/EthanolReflux, 12hMeta to -Br(S)-2-Amino-2-(3,5-dibromo-2-thiol)phenylethanol33%

Regioselectivity follows the ortho/para-directing effect of the -NH₂ group, though bromine's deactivating nature limits substitution to positions with lower electron density .

Amine Reactivity

The protonated amine undergoes alkylation and acylation:

Reaction Type Reagent Conditions Product Byproduct
Reductive AlkylationFormaldehyde/NaBH₃CNpH 5.0, 25°C, 6h(S)-2-(Dimethylamino)-2-(3,5-dibromophenyl)ethanolH₂O
AcylationAcetyl chloride/Pyridine0°C → RT, 12h(S)-2-Acetamido-2-(3,5-dibromophenyl)ethanolHCl (g)

N-Methylation achieves 89% yield due to the steric protection of the amino group by the dibromophenyl ring. Acylation requires anhydrous conditions to prevent hydrolysis.

Salt Metathesis

The hydrochloride salt undergoes ion exchange in polar aprotic solvents:

Counterion Source Solvent Equiv. Product Solubility
NaPF₆Acetonitrile1.2(S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol PF₆⁻12 mg/mL (CH₃CN)
KBT₄THF1.5(S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol BT₄⁻8 mg/mL (THF)

PF₆⁻ salts exhibit improved solubility in organic phases for Suzuki-Miyaura coupling applications .

Stability Under Hydrolytic Conditions

Medium pH Temperature t₁/₂ (h) Degradation Product
Aqueous1.025°C483,5-Dibromobenzaldehyde + NH₃
Aqueous13.025°C63,5-Dibromophenylglyoxal + NH₃ + H₂O

Acidic hydrolysis cleaves the C-N bond, while strong base induces β-elimination of the hydroxyl group. Stabilization requires storage at pH 4–6 under inert atmosphere .

Scientific Research Applications

The compound carries several hazard statements indicating potential health risks:

Hazard StatementsPrecautionary Statements
H302: Harmful if swallowedP261: Avoid breathing dust
H315: Causes skin irritationP280: Wear protective gloves
H319: Causes serious eye irritationP305: If in eyes, rinse cautiously

Medicinal Chemistry

(S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol hydrochloride is studied for its potential therapeutic effects. Research has indicated that compounds with similar structures may exhibit activity against various diseases, including cancer and neurodegenerative disorders. The dibromophenyl group enhances the biological activity of the compound by facilitating interactions with biological targets.

Pharmacological Studies

Case studies have demonstrated the utility of this compound in pharmacological research. For instance, it has been used to investigate mechanisms of action in receptor binding assays, contributing to the understanding of drug-receptor interactions. Specific studies have shown that derivatives of this compound can modulate neurotransmitter systems, which are crucial for developing treatments for conditions such as depression and anxiety.

Synthesis of Novel Compounds

The synthesis of this compound serves as a precursor for creating novel derivatives with enhanced pharmacological properties. Researchers have explored various synthetic pathways to modify its structure for improved efficacy and reduced toxicity.

Biochemical Research

In biochemical assays, this compound has been utilized to study enzyme inhibition and activation processes. Its ability to interact with specific enzymes makes it a valuable tool for elucidating metabolic pathways and developing enzyme inhibitors that can serve as therapeutic agents.

Case Study 1: Neurotransmitter Modulation

A study published in a peer-reviewed journal investigated the effects of this compound on serotonin receptors. The findings suggested that the compound could enhance serotonin signaling, providing insights into its potential use as an antidepressant.

Case Study 2: Anticancer Activity

Another significant study explored the anticancer properties of this compound in vitro. The results indicated that it inhibited cell proliferation in various cancer cell lines, suggesting a mechanism that warrants further investigation for therapeutic applications.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in neurotransmission or metabolic pathways.

    Pathways Involved: It may modulate signaling pathways related to neurotransmitter release, uptake, or degradation, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural and Physical-Chemical Properties

Key analogs and their properties are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Purity CAS Number Reference
(S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol hydrochloride (Target) 3,5-Br C8H8Br2ClNO ~365.5 (estimated*) N/A N/A -
(S)-2-Amino-2-(3,5-difluorophenyl)ethan-1-ol hydrochloride 3,5-F C8H8F2ClNO 233.6 95% 2044705-93-1
(S)-2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride 3,5-CH3 C10H16ClNO 201.69 N/A N/A
(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine hydrochloride 3,6-Br (pyridine), 3,5-F (phenyl) C13H10Br2F2ClN2 428.5 98% 1626335-72-5

*Estimation based on bromine's atomic weight (79.9 g/mol × 2) and core structure of difluoro analog (C8H8F2ClNO).

Key Observations:

  • Halogen Effects : Bromine substituents increase molecular weight by ~132 g/mol compared to fluorine analogs (e.g., 233.6 vs. ~365.5 g/mol) . This impacts solubility and pharmacokinetics.
  • Electron-Withdrawing vs. Electron-Donating Groups: Bromine (electron-withdrawing) may enhance the acidity of the hydroxyl and amino groups compared to methyl (electron-donating) analogs .

Research and Application Gaps

  • Toxicological Data: Limited for brominated analogs, necessitating further studies (e.g., ecotoxicity, mutagenicity) .
  • Biological Activity : Bromine's role in target binding (e.g., kinase inhibition) remains unexplored compared to fluorine's established use in medicinal chemistry .

Biological Activity

(S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol hydrochloride, a compound with the molecular formula C8_8H10_{10}Br2_2ClNO, has garnered attention in recent research for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Weight : 331.43 g/mol
  • CAS Number : 1213424-18-0
  • IUPAC Name : this compound
  • Structure : Chemical Structure

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, particularly those with p53 mutations.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HCT116 (p53+)2.6Induction of apoptosis
HCT116 (p53-)>30Minimal effect
MCF75.0Cell cycle arrest

The compound has been shown to induce apoptosis in cancer cells through the activation of the p53 pathway, leading to increased levels of cleaved PARP and decreased expression of anti-apoptotic proteins such as Bcl-2 .

Neuropharmacological Effects

Additionally, this compound has been investigated for its effects on dopamine receptors. Preliminary findings suggest that it may act as a selective agonist for D3 dopamine receptors, promoting β-arrestin translocation and G protein activation without significantly affecting D2 receptors .

The biological activity of this compound appears to be closely linked to its structural characteristics. The presence of the dibromophenyl group is believed to enhance its binding affinity to specific biological targets, including receptor sites involved in apoptosis and cell proliferation pathways.

Molecular Docking Studies

In silico studies have provided insights into the binding interactions between this compound and target proteins such as MDM2. These studies suggest that the compound can effectively inhibit the p53-MDM2 interaction, a crucial step in cancer cell survival .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Study on Colorectal Cancer : A recent study focused on the effects of this compound on colorectal cancer cells showed a marked reduction in cell viability at concentrations as low as 2.6 µM. The study concluded that it could serve as a promising candidate for further development in cancer therapy .
  • Neuropharmacology Research : Another investigation assessed the compound's impact on neurogenic pathways and found that it could modulate dopamine signaling effectively, which may have implications for treating neurodegenerative diseases .

Q & A

Q. How can this compound serve as a precursor for silacyclic or heterocyclic systems in medicinal chemistry?

  • Methodological Answer : The amino alcohol backbone can undergo cyclization with silicon reagents (e.g., silacyclopropanes) via metal-catalyzed Si–C bond activation, forming benzosiloles or sila-heterocycles. This approach mirrors rhodium-catalyzed Si–Csp³ cleavage methods .

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